molecular formula C20H27NO2 B12548579 1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- CAS No. 143086-96-8

1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-

Cat. No.: B12548579
CAS No.: 143086-96-8
M. Wt: 313.4 g/mol
InChI Key: VFZYHLZFJFLZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the spiro ring system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This method is highly efficient and yields the desired product with high diastereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro junction, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- can be compared with other spirocyclic compounds such as:

    1-Azaspiro[3.4]octane: Similar in structure but with a smaller ring size.

    1-Azaspiro[3.3]heptane: Even smaller ring size, leading to different chemical properties.

    2-Azaspiro[3.5]nonane: Lacks the hydroxyl and phenyl groups, resulting in different reactivity and applications.

The uniqueness of 1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl- lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

143086-96-8

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-cyclohexyl-3-hydroxy-3-phenyl-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C20H27NO2/c22-18-20(23,16-10-4-1-5-11-16)19(14-8-3-9-15-19)21(18)17-12-6-2-7-13-17/h1,4-5,10-11,17,23H,2-3,6-9,12-15H2

InChI Key

VFZYHLZFJFLZSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C23CCCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.